An In-Depth Technical Guide to 6-Cyclohexyl-4-methyl-2(1H)-pyridone: Properties, Synthesis, and Therapeutic Context
An In-Depth Technical Guide to 6-Cyclohexyl-4-methyl-2(1H)-pyridone: Properties, Synthesis, and Therapeutic Context
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling a Key Ciclopirox-Related Compound
6-Cyclohexyl-4-methyl-2(1H)-pyridone emerges in the pharmaceutical landscape primarily as a significant process-related impurity and potential metabolite of the well-established topical antifungal agent, Ciclopirox Olamine.[1] Often cataloged as N-Deshydroxy Ciclopirox or Ciclopirox Impurity C, this pyridone derivative offers a unique vantage point for understanding the structure-activity relationships (SAR) of its parent compound and the broader class of pyridone antimycotics.[2] The pyridone scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a versatile pharmacophore in designing agents for a range of therapeutic targets, from infectious diseases to oncology.[3] This guide provides a comprehensive technical overview of 6-cyclohexyl-4-methyl-2(1H)-pyridone, consolidating its known chemical properties, outlining a strategic approach to its synthesis and characterization, and discussing its relevance within the broader context of drug development.
Physicochemical and Structural Characteristics
6-Cyclohexyl-4-methyl-2(1H)-pyridone is a heterocyclic organic compound featuring a central pyridin-2-one ring substituted with a cyclohexyl group at the 6-position and a methyl group at the 4-position. The absence of the N-hydroxyl group, present in its parent compound Ciclopirox, is the key structural differentiator and likely a primary determinant of its altered biological activity.
Summary of Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇NO | [4] |
| Molecular Weight | 191.27 g/mol | [4] |
| CAS Number | 67587-24-0 | [4] |
| Appearance | Off-White to White Solid | [3][5] |
| Melting Point | 225 - 230 °C | [5] |
| Solubility | Soluble in Methanol and DMSO | [3] |
| pKa (Predicted) | 12.05 ± 0.10 | [5] |
| LogP (XLogP3-AA) | 2.3 | [4] |
Synthetic Strategy and Characterization
While detailed, peer-reviewed synthetic procedures for 6-cyclohexyl-4-methyl-2(1H)-pyridone are not extensively published, its synthesis can be approached through established methodologies for pyridinone construction. A plausible and efficient route involves the cyclization of an appropriate acyclic precursor.
Proposed Synthetic Workflow
A logical synthetic approach would involve the condensation of an enamine or enolate derived from a β-keto ester with an appropriate nitrogen source. Given its structural relationship to Ciclopirox, a likely synthetic pathway would mirror the initial steps of Ciclopirox synthesis, omitting the final N-oxidation step.
Caption: Proposed synthetic workflow for 6-Cyclohexyl-4-methyl-2(1H)-pyridone.
Experimental Protocol: A General Approach
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Synthesis of the β-keto ester intermediate:
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To a solution of methyl acetoacetate in an aprotic solvent (e.g., THF, diethyl ether), a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is added dropwise at a reduced temperature (e.g., 0 °C) to generate the enolate.
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Cyclohexanecarbonyl chloride is then added slowly to the reaction mixture.
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The reaction is allowed to warm to room temperature and stirred until completion, monitored by Thin Layer Chromatography (TLC).
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Work-up involves quenching the reaction with a mild acid, followed by extraction with an organic solvent, drying, and purification (e.g., by column chromatography) to yield the intermediate β-keto ester.
-
-
Cyclization to form the Pyridone Ring:
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The purified β-keto ester is dissolved in a suitable solvent, such as ethanol or acetic acid.
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A source of ammonia, such as ammonium acetate or aqueous ammonia, is added in excess.
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The reaction mixture is heated to reflux for several hours until cyclization is complete (monitored by TLC).
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Upon cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford pure 6-cyclohexyl-4-methyl-2(1H)-pyridone.
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Analytical Characterization
A comprehensive characterization of the synthesized compound is crucial for confirming its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR is expected to show characteristic signals for the cyclohexyl protons (a series of multiplets in the aliphatic region), a singlet for the methyl group, and signals for the two vinyl protons on the pyridone ring. The NH proton will likely appear as a broad singlet.
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¹³C NMR will show distinct signals for the carbonyl carbon, the olefinic carbons of the pyridone ring, and the carbons of the cyclohexyl and methyl groups.
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-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O (amide) stretch, typically around 1650 cm⁻¹, and a broad absorption for the N-H stretch in the region of 3200-3400 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (191.27 g/mol ). Fragmentation patterns can provide further structural confirmation.
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High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the compound. A reverse-phase method, using a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid for MS compatibility), would be a suitable starting point for analysis.[6]
Biological Activity and Therapeutic Context
As N-deshydroxy Ciclopirox, the primary biological relevance of 6-cyclohexyl-4-methyl-2(1H)-pyridone lies in its relationship to the antifungal drug Ciclopirox. The biological activity of Ciclopirox is well-documented and is believed to be multifaceted.
Mechanism of Action of the Parent Compound: Ciclopirox
Ciclopirox's broad-spectrum antifungal activity is attributed to its ability to chelate polyvalent metal cations, such as Fe³⁺ and Al³⁺.[7] This chelation inhibits metal-dependent enzymes that are essential for cellular processes, including respiration and DNA repair. The N-hydroxy group of Ciclopirox is critical for this iron-chelating activity.
Caption: Simplified signaling pathway for the proposed mechanism of action of Ciclopirox.
Implications for 6-Cyclohexyl-4-methyl-2(1H)-pyridone
The absence of the N-hydroxy group in 6-cyclohexyl-4-methyl-2(1H)-pyridone strongly suggests that it would have significantly reduced or no antifungal activity, as it lacks the key functional group for metal chelation. However, this does not render the compound biologically inert. As an impurity in a pharmaceutical formulation, its toxicological profile is of paramount importance. Furthermore, in vivo, it could be a metabolite of Ciclopirox through dehydroxylation, and its pharmacokinetic and pharmacodynamic properties would be relevant to the overall therapeutic and safety profile of the parent drug.
Studies on the biological effects of Ciclopirox impurities are not widely published in the public domain. However, for drug development professionals, the synthesis and characterization of such impurities are critical for:
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Analytical Method Development: As a reference standard for quantifying its presence in Ciclopirox drug substance and product.
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Forced Degradation Studies: To understand the degradation pathways of Ciclopirox under various stress conditions.[8]
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Toxicology and Safety Assessment: To evaluate any potential toxicity associated with the impurity.
Conclusion and Future Directions
6-Cyclohexyl-4-methyl-2(1H)-pyridone, while primarily recognized as an impurity of Ciclopirox, is a compound of significant interest for pharmaceutical scientists. Its well-defined structure provides a valuable tool for analytical and quality control purposes in the manufacturing of Ciclopirox. A deeper understanding of its synthesis and properties is essential for ensuring the safety and efficacy of its parent drug.
Future research could focus on a more detailed biological evaluation of this compound. While it is predicted to have lower antifungal activity, exploring its potential effects on other cellular targets could yield unexpected results. Furthermore, a definitive, published, and optimized synthetic protocol would be a valuable contribution to the scientific community, particularly for those involved in the development and analysis of pyridone-based pharmaceuticals.
References
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Haskins, K., et al. (2018). Synthetic Derivatives of Ciclopirox are Effective Inhibitors of Cryptococcus neoformans. ACS Omega, 3(11), 15489–15498. [Link]
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PubChem. 6-cyclohexyl-4-methyl-2H-pyran-2-one. National Center for Biotechnology Information. [Link]
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Toref-Standards. Ciclopirox Olamine EP Impurity C. [Link]
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SIELC Technologies. (2018). 6-Cyclohexyl-4-methyl-2H-pyran-2-one. [Link]
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